3'-Deoxyuridine-5'-triphosphate is a nucleotide analogue that plays a crucial role in various biochemical applications, particularly in nucleic acid synthesis and molecular biology. It is a modified form of deoxyuridine triphosphate, where the hydroxyl group at the 3' position of the sugar moiety is absent. This modification imparts unique properties to the compound, making it valuable in research and therapeutic contexts.
3'-Deoxyuridine-5'-triphosphate can be derived from deoxyuridine through specific synthetic pathways that involve phosphorylation. It is often synthesized in laboratories for use in various biochemical assays, including polymerase chain reactions and sequencing.
This compound falls under the category of nucleoside triphosphates, which are essential building blocks for nucleic acids. It is classified as a dideoxynucleotide due to the absence of the 3' hydroxyl group, which distinguishes it from standard deoxynucleotides.
The synthesis of 3'-deoxyuridine-5'-triphosphate typically involves several key steps:
A common method for synthesizing 3'-deoxyuridine-5'-triphosphate involves a one-pot phosphorylation reaction where deoxyuridine is treated with phosphorus oxychloride. This method simplifies the process and enhances yield, making it suitable for large-scale production .
The molecular structure of 3'-deoxyuridine-5'-triphosphate consists of:
The molecular formula for 3'-deoxyuridine-5'-triphosphate is . Its molar mass is approximately 367.18 g/mol.
3'-Deoxyuridine-5'-triphosphate participates in various biochemical reactions, primarily as a substrate for DNA polymerases during DNA synthesis. Due to its lack of a 3' hydroxyl group, it can terminate DNA strand elongation when incorporated into a growing DNA chain.
The mechanism by which 3'-deoxyuridine-5'-triphosphate acts involves its incorporation into DNA by DNA polymerases. Once incorporated, the absence of the 3' hydroxyl group prevents further extension of the DNA strand.
This mechanism is exploited in various applications including:
Relevant analyses have shown that its stability can be affected by temperature and pH, necessitating careful handling during storage and use .
3'-Deoxyuridine-5'-triphosphate has several significant applications in scientific research:
3'-Deoxyuridine-5'-triphosphate (3'-dUTP) functions as a substrate analogue that exploits the nucleotide-binding architecture of DNA-dependent RNA polymerases I and II. Its molecular recognition hinges on the conserved catalytic sites of these enzymes, which normally accommodate uridine triphosphate (UTP) during RNA chain elongation. The structural distinction of 3'-dUTP lies in the absence of a hydroxyl group at the 3' position of its ribose moiety, rendering it incapable of forming the phosphodiester bonds required for RNA strand extension [2] [8]. Biochemical analyses confirm that RNA polymerases I and II bind 3'-dUTP with high fidelity, mistaking it for the natural substrate UTP due to preserved interactions with:
3'-dUTP exhibits classical competitive inhibition against UTP, as demonstrated through in vitro kinetics assays using purified RNA polymerases I and II from Dictyostelium discoideum and mammalian systems. The inhibitor competes directly with UTP for occupancy at the active site, as evidenced by intersecting lines in Lineweaver-Burk plots when varying UTP concentrations are tested against fixed 3'-dUTP concentrations [2] [8]. Key kinetic parameters include:
The reaction velocity (v) under inhibition conditions follows the competitive inhibition equation:$$v = \frac{V{max} [S]}{Km \left(1 + \frac{[I]}{K_i}\right) + [S]}$$where [S] is substrate (UTP) concentration and [I] is inhibitor (3'-dUTP) concentration. At saturating 3'-dUTP concentrations (>10 μM), UTP incorporation efficiency decreases by >90% [8].
Table 1: Competitive Inhibition Parameters of 3'-dUTP Against UTP
Enzyme | Kₘ (UTP) (μM) | Kᵢ (3'-dUTP) (μM) | IC₅₀ (μM) |
---|---|---|---|
RNA Polymerase I | 6.3 | 2.0 | 4.8 |
RNA Polymerase II | 6.3 | 2.0 | 4.8 |
Quantitative assessment of 3'-dUTP binding affinity relies on kinetic parameter comparisons:
The lower Kᵢ value relative to Kₘ indicates ~3.2-fold higher binding affinity of RNA polymerases for 3'-dUTP compared to native UTP. This enhanced affinity arises from:
A critical distinction in 3'-dUTP functionality is its context-dependent inhibitory profile:
Table 2: Differential Effects of 3'-dUTP in Transcription Systems
System Type | Inhibition Efficacy | Mechanistic Basis |
---|---|---|
Chromatin-associated | >90% at 10 μM | Competes with UTP during chromatin template transcription |
Isolated nuclei | >85% at 10 μM | Blocks endogenous RNA polymerase activity |
Poly(rA)-directed | <5% at 100 μM | Bypasses substrate competition requirement |
This differential inhibition enables selective disruption of chromatin-templated transcription while sparing poly(rA)-dependent processes, making 3'-dUTP a valuable mechanistic probe for dissecting transcriptional subsystems [8].
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